molecular formula C27H24FN5O3 B2646594 4-benzyl-2-(3-fluorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105219-98-4

4-benzyl-2-(3-fluorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2646594
CAS No.: 1105219-98-4
M. Wt: 485.519
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Description

Historical Development of Triazoloquinazoline Research

The exploration of triazoloquinazoline derivatives began in the late 20th century, driven by the need for selective adenosine receptor antagonists. Early studies focused on 1,2,4-triazolo[4,3-a]quinoxaline derivatives, which demonstrated potent antagonism at human A₃ adenosine receptors. For instance, 2-(4-nitrophenyl)-1,2,4,5-tetrahydro-1,2,4-triazolo[4,3-a]quinoxaline emerged as a high-affinity ligand with submicromolar binding activity. By the mid-2000s, pyrazolo-triazolo-pyrimidines like compound 17 (5-[[(4-methoxyphenyl)amino]carbonyl]amino-8-ethyl-2-(2-furyl)-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine) were identified as selective human A₃ antagonists, though inactive in rodent models.

The 2020s marked a shift toward oncology applications. Triazoloquinazoline derivatives such as compound 6 from Mabrouk et al. (2025) exhibited nanomolar inhibitory activity against VEGFR-2 and potent cytotoxicity in breast cancer (MCF-7) cells. Concurrently, derivatives like 4-benzyl-1-((4-fluorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-triazolo[4,3-a]quinazoline-8-carboxamide demonstrated DNA intercalation capabilities, broadening the scaffold’s therapeutic potential.

Significance in Medicinal Chemistry

Triazoloquinazolines occupy a critical niche in drug discovery due to their multitarget engagement. The following table summarizes key pharmacological activities of representative derivatives:

Compound Class Biological Target Activity (IC₅₀/Kᵢ) Reference
2-Aryl-1,2,4-triazoloquinoxaline hA₃ adenosine receptor 0.82 nM (Kᵢ)
Pyrazolo-triazolo-pyrimidine hA₃ adenosine receptor <10 nM (Kᵢ)
Triazoloquinazoline (Compound 6) VEGFR-2/MCF-7 cells 0.12 µM/0.09 µM
Benzyl-fluorobenzyl derivative DNA intercalation N/A

These compounds exhibit structural plasticity, allowing modifications at positions 2, 4, and 8 to optimize receptor affinity or cytotoxic activity. For example, the introduction of a 3-fluorobenzyl group in 4-benzyl-2-(3-fluorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-triazolo[4,3-a]quinazoline-8-carboxamide enhances lipophilicity and target binding through halogen interactions.

Classification and Nomenclature Systems

Triazoloquinazolines are classified based on ring fusion patterns and substituent positions. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature prioritizes the triazole ring’s position relative to the quinazoline core. For example, CGS 15943 (9-chloro-2-(furan-2-yl)-triazolo[1,5-c]quinazolin-5-amine) derives its name from the triazolo[1,5-c]quinazoline scaffold with substituents at positions 2 (furan), 5 (amine), and 9 (chloro).

Applying these rules, the target compound is systematically named as follows:

  • Parent scaffold : Triazolo[4,3-a]quinazoline (triazole fused at quinazoline positions 4 and 3a).
  • Substituents :
    • Position 4: Benzyl group.
    • Position 2: 3-Fluorobenzyl group.
    • Position 8: N-Isopropylcarboxamide.
    • Positions 1 and 5: Dioxo groups.
  • Hydrogenation state : 1,2,4,5-Tetrahydro indicates partial saturation of the quinazoline ring.

This nomenclature ensures unambiguous identification of substitution patterns critical for structure-activity relationship (SAR) studies.

Structural Characteristics of Triazolo[4,3-a]Quinazoline Scaffold

The triazolo[4,3-a]quinazoline core comprises a planar, bicyclic system with conjugated π-electrons, enabling interactions with hydrophobic protein pockets. Key structural features of 4-benzyl-2-(3-fluorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-triazolo[4,3-a]quinazoline-8-carboxamide include:

  • Triazole-Quinazoline Fusion : The triazole ring (positions 1-2-3-4) fuses with the quinazoline at positions 4 and 3a, creating a rigid, aromatic platform.
  • Substituent Effects :

    • Benzyl/3-Fluorobenzyl Groups : Enhance binding to targets like VEGFR-2 through π-π stacking and fluorine-mediated electrostatic interactions.
    • N-Isopropylcarboxamide : Improves solubility and modulates pharmacokinetics via hydrogen bonding with solvent molecules.
    • 1,5-Dioxo Groups : Introduce electron-withdrawing effects, polarizing the scaffold for nucleophilic attack or hydrogen bond donation.
  • Stereoelectronic Properties :

    • The 3-fluorobenzyl group’s electronegativity increases dipole moment, favoring interactions with positively charged receptor residues.
    • Partial saturation at positions 1,2,4,5 reduces ring strain, enhancing metabolic stability compared to fully aromatic analogs.

Properties

IUPAC Name

4-benzyl-2-[(3-fluorophenyl)methyl]-1,5-dioxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN5O3/c1-17(2)29-24(34)20-11-12-22-23(14-20)33-26(31(25(22)35)15-18-7-4-3-5-8-18)30-32(27(33)36)16-19-9-6-10-21(28)13-19/h3-14,17H,15-16H2,1-2H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPLCJSEXSNUHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC4=CC(=CC=C4)F)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-benzyl-2-(3-fluorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a heterocyclic compound with significant potential in pharmaceutical research. Its unique structural features include a quinazoline moiety and a triazole ring, which are known to interact with various biological targets. This article explores the biological activity of this compound based on available research findings.

Research indicates that the biological activity of this compound may be attributed to its ability to inhibit specific kinases involved in cell signaling pathways. The presence of the fluorine atom in the benzyl group is thought to enhance its binding affinity due to increased lipophilicity and electronic effects. This interaction can lead to significant downstream effects on cellular processes such as proliferation and apoptosis.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Study Findings : A study screening a drug library identified novel anticancer compounds through multicellular spheroid assays. Compounds with similar structural motifs exhibited promising cytotoxicity against various cancer cell lines .

Anticonvulsant Activity

The compound's structural analogs have shown anticonvulsant properties in pharmacological evaluations. For example:

  • Evaluation Results : Substituents at specific sites on benzyl groups have been reported to enhance anticonvulsant activity significantly. The incorporation of electron-withdrawing groups improved activity profiles compared to traditional anticonvulsants like phenobarbital .

Anti-inflammatory Effects

The anti-inflammatory potential of quinazoline derivatives has been documented in various studies:

CompoundIC50 (µM) COX-1IC50 (µM) COX-2
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
Compound C28.39 ± 0.0334.4 ± 0.10

These results indicate that derivatives with similar structures can effectively inhibit cyclooxygenase enzymes (COX), which are crucial in inflammatory processes .

Structure–Activity Relationships (SAR)

Understanding the structure–activity relationships is critical for optimizing the biological activity of this compound:

  • Substituent Effects : The introduction of different substituents at various positions on the benzyl groups can either enhance or diminish biological activity.
  • Fluorine Substitution : The presence of fluorine has been linked to increased potency due to its electronic properties and ability to enhance lipophilicity.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with triazoloquinazoline structures exhibit significant anticancer properties. Specifically, studies have focused on the inhibition of polo-like kinase 1 (Plk1), a protein implicated in cancer cell proliferation. The compound has been explored as a potential inhibitor of the polo-box domain of Plk1, which could lead to new therapeutic strategies against Plk1-addicted cancers .

Drug Design and Development

The presence of both triazole and quinazoline rings in this compound aligns it with other known pharmacophores that are prevalent in FDA-approved drugs. This suggests a favorable profile for druggability and highlights its potential use in drug design initiatives aimed at developing new therapeutic agents .

Case Studies

Several case studies have documented the biological evaluation of similar compounds:

Study ReferenceFocusFindings
Plk1 InhibitionIdentified compounds showed specific anti-Plk1 PBD activity in biochemical assays.
Drug DesignHighlighted the role of heterocycles in drug discovery; compounds exhibited promising biological activities.

These studies underscore the potential of 4-benzyl-2-(3-fluorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide as a candidate for further development in anticancer therapies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The compound is compared to 2-(3-Chlorobenzyl)-N,4-Diisobutyl-1,5-Dioxo-1,2,4,5-Tetrahydro[1,2,4]Triazolo[4,3-a]Quinazoline-8-Carboxamide (), a closely related analog.

Parameter Target Compound Compound
4-Position Substituent Benzyl (C₆H₅CH₂) Diisobutyl (2-methylpropyl, C₄H₉)
2-Position Substituent 3-Fluorobenzyl (C₆H₄F-CH₂) 3-Chlorobenzyl (C₆H₄Cl-CH₂)
N-Substituent Isopropyl (C₃H₇) at carboxamide Diisobutyl (C₄H₉) at carboxamide and 4-position
Molecular Weight (est.) ~525 g/mol ~580 g/mol
LogP (est.) ~3.2 (moderate lipophilicity) ~4.1 (higher lipophilicity due to diisobutyl groups)
Electronic Effects Fluorine induces weak electron withdrawal; may enhance dipole interactions. Chlorine provides stronger electron withdrawal, possibly altering binding affinity.
Solubility Moderate (isopropyl balances hydrophobicity) Lower (diisobutyl increases lipophilicity)

Implications of Substituent Variations

2-Position :

  • 3-Fluorobenzyl vs. 3-chlorobenzyl : Fluorine’s smaller size and lower electronegativity compared to chlorine may reduce steric clashes in tight binding pockets. Chlorine’s stronger electron withdrawal could enhance interactions with electron-rich enzyme active sites.

N-Substituent :

  • Isopropyl (target) vs. diisobutyl (): The branched isobutyl groups in increase molecular weight and logP, which may improve membrane permeability but reduce aqueous solubility.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound can be synthesized via condensation reactions using substituted benzaldehydes and triazole derivatives. A typical procedure involves refluxing 4-amino-triazole intermediates with 3-fluorobenzyl-substituted aldehydes in absolute ethanol with catalytic glacial acetic acid for 4–6 hours . Post-reaction, solvent evaporation under reduced pressure and recrystallization from dimethyl sulfoxide (DMSO) or ethanol improves purity. Yield optimization requires precise stoichiometric ratios (1:1 molar equivalents of reactants) and controlled reflux temperatures (70–80°C) to minimize side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodology : Use a combination of analytical techniques:

  • 1H/13C NMR : Confirm substituent placement (e.g., benzyl, fluorobenzyl, isopropyl groups) via chemical shifts (e.g., δ 7.2–7.5 ppm for aromatic protons) .
  • LC-MS : Verify molecular weight (e.g., [M+H]+ peak matching theoretical mass) and detect impurities .
  • Melting Point : Compare observed values with literature data (±2°C range) .
  • HPLC : Assess purity (>95% by area under the curve at 254 nm) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the antimicrobial efficacy of derivatives?

  • Methodology :

Derivative Synthesis : Introduce structural variations (e.g., halogenation at the benzyl group, substitution of the isopropyl moiety) to probe electronic and steric effects .

Biological Assays : Test against Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans) using standardized protocols (CLSI guidelines) with Mueller-Hinton agar and 96-well microdilution plates .

Data Analysis : Correlate substituent properties (e.g., logP, Hammett constants) with minimum inhibitory concentrations (MICs) to identify pharmacophores .

Q. What methodological considerations are critical for assessing the environmental fate and ecological risks of this compound?

  • Methodology :

  • Degradation Studies : Conduct hydrolysis/photolysis experiments under simulated environmental conditions (pH 5–9, UV light) to identify transformation products .
  • Bioaccumulation : Measure octanol-water partition coefficients (logKow) to predict lipid solubility and potential biomagnification .
  • Ecotoxicology : Use Daphnia magna or algal growth inhibition assays to determine EC50 values and assess aquatic toxicity .

Q. How can computational approaches like generative AI models enhance the design of novel analogs with improved target specificity?

  • Methodology :

  • Generative Models : Employ frameworks like Adapt-cMolGPT to generate analogs with optimized properties (e.g., solubility, binding affinity) while maintaining core triazoloquinazoline scaffolds .
  • Docking Studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., bacterial dihydrofolate reductase) and prioritize candidates for synthesis .

Q. What are the best practices for analyzing contradictory biological activity data across experimental models?

  • Methodology :

  • Assay Standardization : Control variables like inoculum size, growth medium, and incubation time to reduce inter-lab variability .
  • Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance of activity differences between models .
  • Mechanistic Follow-Up : Use transcriptomics or proteomics to identify off-target effects that may explain discrepancies .

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